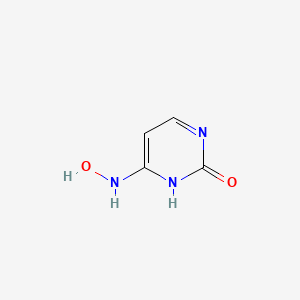

6-Hydroxylaminouracil

Descripción

BenchChem offers high-quality 6-Hydroxylaminouracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxylaminouracil including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-(hydroxyamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c8-3-1-2(7-10)5-4(9)6-3/h1,10H,(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAFEPYJMKWUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 6-Hydroxylaminouracil

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and purification of 6-hydroxylaminouracil, a pyrimidine derivative of significant interest in medicinal chemistry and drug development. Drawing upon established chemical principles and field-proven insights, this document details a plausible and robust synthetic route, rigorous purification protocols, and methods for analytical characterization.

Introduction: The Significance of 6-Hydroxylaminouracil

6-Hydroxylaminouracil is a crucial intermediate in the synthesis of various biologically active compounds. Its unique chemical structure, featuring a hydroxylamino group at the 6-position of the uracil ring, imparts distinct reactivity, making it a valuable building block for the development of novel therapeutic agents. The hydroxylamino moiety can act as a nucleophile or be a precursor to other functional groups, enabling diverse chemical modifications and the exploration of new chemical space in drug discovery.

Synthesis of 6-Hydroxylaminouracil: A Proposed Pathway

Overall Synthetic Scheme

The proposed synthesis commences with the conversion of 6-aminouracil to 6-chlorouracil, followed by a nucleophilic substitution reaction with hydroxylamine to yield the target compound, 6-hydroxylaminouracil.

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxylaminouracil (N4-Hydroxycytosine)

Introduction: The Significance of a Tautomeric Base

6-Hydroxylaminouracil, more commonly known in biochemical literature as N4-Hydroxycytosine, is a pyrimidine derivative of significant interest in the fields of virology, mutagenesis, and drug development. Its prominence stems from its role as the active metabolite of the antiviral prodrug Molnupiravir, a therapeutic agent that has garnered substantial attention for its activity against RNA viruses like SARS-CoV-2[1][2]. The biological activity of 6-Hydroxylaminouracil is intrinsically linked to its unique physicochemical properties, most notably its existence in a state of tautomeric equilibrium. This guide provides a comprehensive overview of these properties, offering both established data and field-proven methodologies for their characterization, designed for researchers and drug development professionals.

Molecular Identity and Tautomeric Nature

A foundational understanding of 6-Hydroxylaminouracil begins with its molecular structure and the dynamic equilibrium that defines its chemical behavior and biological function.

Core Molecular Structure

The compound is a uracil derivative featuring a hydroxylamino group at the 6-position (or N4-position if named as a cytosine analog). This substitution is the key to its unique properties.

| Property | Value | Source |

| IUPAC Name | 6-(hydroxyamino)-1H-pyrimidin-2-one | [3] |

| Common Name | N4-Hydroxycytosine | [4][5][6] |

| CAS Number | 20555-88-8 | [6][7] |

| Molecular Formula | C₄H₅N₃O₂ | [3] |

| Molecular Weight | 127.10 g/mol | [3] |

| Appearance | Solid | [6] |

The Amino-Imino Tautomeric Equilibrium

Unlike canonical nucleic acid bases, 6-Hydroxylaminouracil exists as a mixture of two rapidly interconverting tautomers: the amino form and the imino form. This equilibrium is the molecular basis for its mutagenic activity; the amino form can pair with guanine, while the less stable but significantly populated imino form preferentially pairs with adenine, leading to transition mutations during nucleic acid replication[1][5]. Spectroscopic studies suggest that the imino form is the predominant species in solution[4].

Caption: Tautomeric equilibrium of 6-Hydroxylaminouracil.

Furthermore, the exocyclic N-OH group can adopt syn and anti conformations relative to the N3 atom of the pyrimidine ring, adding another layer of structural complexity that can be influenced by substitution and environment[4][8].

Core Physicochemical Parameters

Quantitative characterization is essential for formulation, analytical method development, and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

| Parameter | Value / Description | Comments |

| Melting Point | >270°C (with decomposition) | High melting point suggests a stable crystalline lattice.[6] |

| Solubility | Slightly soluble in DMSO and Methanol. The related nucleoside is soluble in water with slight warming. | Quantitative determination in aqueous buffers is critical.[6][9] |

| pKa | Two dissociations expected: the first from the N4-OH group, the second from the N3-H ring nitrogen in alkaline media. | Precise values are crucial for predicting ionization state at physiological pH.[4] |

| LogP | -2.1 (Predicted) | Indicates a highly polar, hydrophilic molecule.[3] |

| Storage | 2-8°C or -20°C under an inert atmosphere. | Prone to degradation; careful storage is required.[6][7] |

Spectroscopic Properties

Spectroscopic analysis is fundamental for both qualitative identification and quantitative analysis.

-

NMR Spectroscopy : ¹H and ¹³C NMR are invaluable for confirming the structure and studying the tautomeric and conformational states in solution. Studies on methylated analogs have successfully used NMR to demonstrate a preference for the syn conformation and to quantify the population of the imino species at approximately 90%[4].

Stability and Degradation Profile

From a drug development perspective, understanding a molecule's stability is non-negotiable. The hydroxylamino group makes the molecule susceptible to specific degradation pathways.

Known Instabilities

Data from its corresponding nucleoside, N4-hydroxycytidine (NHC), provides critical insights. NHC is notably unstable in whole blood at room temperature but shows improved stability on ice or in plasma for limited durations[11]. This suggests that the 6-hydroxylaminouracil moiety is susceptible to enzymatic or chemical degradation in biological matrices. Long-term storage requires freezing at ≤ -70°C to maintain integrity[11].

Forced Degradation Strategy

A forced degradation study is essential to identify potential degradation products and establish degradation pathways. This is a cornerstone for developing a stability-indicating analytical method, typically using HPLC. The causality behind this is to ensure that the analytical method can distinguish the intact active pharmaceutical ingredient (API) from any species it might transform into over its shelf life or under stress.

Caption: Workflow for a forced degradation study.

Experimental Protocols

The following protocols are designed as self-validating systems, providing not just steps, but the rationale required for robust characterization.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

-

Rationale : The shake-flask method is the gold standard for determining thermodynamic solubility, providing a fundamental parameter for formulation and biopharmaceutical classification.

-

Methodology :

-

Preparation : Add an excess amount of solid 6-Hydroxylaminouracil (e.g., 5-10 mg) to a series of vials containing a fixed volume (e.g., 1 mL) of different aqueous media (e.g., pH 2.0 HCl buffer, pH 4.5 acetate buffer, pH 7.4 phosphate buffer, purified water).

-

Equilibration : Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24 hours. The goal is to ensure equilibrium between the solid and dissolved states. A 48-hour time point is recommended to confirm equilibrium has been reached.

-

Sample Processing : After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates.

-

Quantification : Accurately dilute the filtered supernatant with the mobile phase. Quantify the concentration of 6-Hydroxylaminouracil using a validated HPLC-UV method against a standard curve prepared with known concentrations.

-

Validation : The presence of remaining solid material in the vial at the end of the experiment is essential to confirm that the solution was saturated.

-

Protocol: pKa Determination by UV-Spectrophotometric Titration

-

Rationale : This method leverages the change in the UV-Vis absorption spectrum of a molecule as its ionization state changes with pH. It is a highly sensitive method suitable for small quantities of material.

-

Methodology :

-

Instrument Setup : Use a dual-beam UV-Vis spectrophotometer with a thermostatted cuvette holder (e.g., 25°C).

-

Sample Preparation : Prepare a stock solution of 6-Hydroxylaminouracil in a suitable solvent (e.g., water or methanol) and dilute it into a series of buffers to create solutions of constant analyte concentration across a wide pH range (e.g., pH 2 to 12).

-

Spectral Acquisition : Record the full UV spectrum (e.g., 200-400 nm) for the sample in each buffer.

-

Data Analysis : Identify one or more wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths versus the pH of the buffer.

-

pKa Calculation : Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa. Since two ionizations are expected, the data may need to be fitted to a biphasic model to resolve both pKa values[4].

-

Caption: Integrated workflow for physicochemical profiling.

Conclusion

The physicochemical properties of 6-Hydroxylaminouracil are a direct consequence of its unique molecular structure, particularly the N4-hydroxylamino substituent. Its tautomeric nature is not merely a chemical curiosity but the very foundation of its profound biological and therapeutic effects. For the researcher or drug development professional, a thorough and rigorous characterization of its solubility, pKa, and stability is paramount. The methodologies outlined in this guide provide a robust framework for generating the high-quality data needed to advance the development of therapeutics derived from this important molecular entity.

References

-

Niedźwiecka-Kornaś, A., Kierdaszuk, B., Stolarski, R., & Shugar, D. (1998). Tautomerism, acid-base properties and conformation of methylated analogues of the promutagenic N4-hydroxycytosine. Biophysical Chemistry, 71(2-3), 87-98. [Link]

-

Bessi, I., Stiller, C., Schroeder, T., Schäd, B., Grüne, M., Dietzsch, J., & Höbartner, C. (2024). The Tautomeric State of N4-Hydroxycytidine within Base-Paired RNA. ACS Central Science, 10(5), 1084-1093. [Link]

-

Kierdaszuk, B. (2005). [Role of tautomerism in the molecular mechanisms of mutagenesis]. Postepy biochemii, 51(3), 244-254. [Link]

-

Les, A., & Rode, W. (2000). Photoisomerizations of N4-hydroxycytosines. The Journal of Physical Chemistry A, 104(22), 5296-5303. [Link]

-

Lin, Z. J., O'Rear, J., & Schinazi, R. F. (2021). Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates. Journal of pharmaceutical and biomedical analysis, 194, 113791. [Link]

-

ChemBK. (n.d.). 6-HYDROXYLAMINOURACIL. Retrieved from [Link]

-

Spengler, S., & Singer, B. (1981). Effect of tautomeric shift on mutation: N4-methoxycytidine forms hydrogen bonds with adenosine in polymers. Biochemistry, 20(25), 7290-7294. [Link]

-

PubChem. (n.d.). N(4)-Hydroxycytosine. National Center for Biotechnology Information. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]

-

Czochralska, B., Wronka, M., & Shugar, D. (1987). Synthesis and phyiscal properties of DNA fragments containing N4-methylcytosine and 5-methylcytosine. Nucleic Acids Research, 15(20), 8467-8478. [Link]

-

PubChem. (n.d.). N4-Hydroxycytidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Reich, H. (n.d.). Organic Chemistry Data - NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminouracil. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N4-Acetylcytosine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-(Hydroxymethyl)uracil. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxyaminopurine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (Top): UV–Vis spectra of 0.10 mM FH in buffers of pH 6.00 and 12.68 at... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Reverse-phase HPLC analysis (A), UV absorption spectrum (B), and mass... [Image]. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Uracil. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. N4-Hydroxycytidine | C9H13N3O6 | CID 197020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N(4)-Hydroxycytosine | C4H5N3O2 | CID 159892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tautomerism, acid-base properties and conformation of methylated analogues of the promutagenic N4-hydroxycytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Role of tautomerism in the molecular mechanisms of mutagenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-HYDROXYLAMINOURACIL | 20555-88-8 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Photoisomerizations of N4-hydroxycytosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beta-d-N4-Hydroxycytidine | Cell Signaling Technology [cellsignal.com]

- 10. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]

- 11. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faced Mutagen: A Technical Guide to the Mechanism of 6-Hydroxylaminouracil in DNA

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the core mechanisms by which 6-Hydroxylaminouracil (6-HAU) and its chemical cousin, 6-hydroxylaminopurine (HAP), exert their potent effects on DNA. We will dissect the molecular interactions, enzymatic processing, and ultimate genetic consequences of these N-hydroxylated base analogs, providing a foundational understanding for future research and therapeutic development.

Introduction: The Insidious Nature of N-Hydroxylated Base Analogs

N-hydroxylated base analogs represent a class of powerful mutagens that can be efficiently incorporated into DNA during replication.[1] Unlike bulky adducts that often stall replication, these analogs seamlessly integrate into the DNA backbone, where their chemical ambiguity leads to profound genetic alterations. 6-Hydroxylaminouracil (6-HAU) and the more extensively studied 6-hydroxylaminopurine (HAP) are prime examples of these "universal mutagens," so termed for their ability to induce mutations across a wide range of organisms.[1] This guide will primarily focus on the well-documented mechanisms of HAP as a model to infer and understand the actions of 6-HAU, while highlighting any known distinctions.

The Journey into the Genome: Uptake and Conversion

For 6-HAU or HAP to exert their mutagenic effects, they must first be converted into their corresponding deoxynucleoside triphosphates (dNTPs). This metabolic activation allows them to be recognized and utilized by DNA polymerases as substrates for DNA synthesis.[1] The cellular machinery that performs this conversion is a critical determinant of the mutagenic potential of these analogs.

The Core Mechanism: Ambiguous Base Pairing and Bidirectional Transitions

The mutagenicity of N-hydroxylated base analogs stems from their ability to exist in different tautomeric forms, leading to ambiguous base-pairing properties. This dual-pairing potential is the root cause of the characteristic bidirectional transition mutations (A•T ↔ G•C) induced by these compounds.[2]

Incorporation Opposite Thymine

During DNA replication, DNA polymerases can incorporate 6-hydroxylaminopurine (as dHAPTP) opposite a thymine (T) residue in the template strand. This occurs because the amino tautomer of HAP can form a stable base pair with thymine.

Mispairing in Subsequent Replication Rounds

Once incorporated, the HAP residue within the DNA template can undergo tautomerization to its imino form. In this state, it preferentially pairs with cytosine (C) during the next round of replication. This leads to the original A•T base pair being replaced by a G•C base pair, completing the A•T → G•C transition.

Incorporation Opposite Cytosine

Conversely, the imino tautomer of dHAPTP can be incorporated opposite a cytosine (C) in the template strand.

Mispairing Leading to G•C → A•T Transitions

Following incorporation opposite cytosine, the HAP residue can tautomerize back to its more stable amino form. In the subsequent replication cycle, this amino form will preferentially pair with thymine (T), resulting in the original G•C base pair being converted to an A•T base pair.

The following diagram illustrates this pivotal mechanism of bidirectional mutagenesis:

Figure 1: Bidirectional mutagenic mechanism of 6-hydroxylaminopurine (HAP).

The Role of DNA Polymerases: Gatekeepers of Genomic Integrity

The fidelity of DNA polymerases is a crucial factor in preventing the incorporation of mutagenic base analogs.[3] However, many polymerases are unable to efficiently discriminate against N-hydroxylated dNTPs. Studies have shown that DNA polymerase I and III can incorporate HAP into DNA.[2] The efficiency of incorporation and the subsequent extension from the incorporated analog can vary between different polymerases.

Cellular Defense Mechanisms: A Losing Battle?

Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of DNA damage. However, N-hydroxylated base analogs often evade these repair systems.

Base Excision Repair (BER) and Uracil-DNA Glycosylase (UDG)

The Base Excision Repair (BER) pathway is the primary defense against damaged or modified bases in DNA.[4][5] This pathway is initiated by DNA glycosylases, which recognize and excise the damaged base.[6][7] For uracil-containing lesions, Uracil-DNA Glycosylase (UDG) is the key enzyme.[7]

Given its structural similarity to uracil, it is plausible that 6-Hydroxylaminouracil, once incorporated into DNA, could be a substrate for UDG. However, it is also possible that the hydroxylamino group at the C6 position interferes with recognition and/or catalysis by UDG. If 6-HAU is not efficiently removed by UDG, it will persist in the genome and lead to mutations during subsequent rounds of replication.

Furthermore, some uracil analogs are known to act as inhibitors of UDG.[4][5] If 6-HAU or its metabolites inhibit UDG, this would have a synergistic effect on mutagenesis, not only by allowing 6-HAU lesions to persist but also by preventing the repair of other uracil-containing lesions in the genome.

The following diagram illustrates the canonical BER pathway and the potential points of interaction for 6-HAU:

Figure 2: The Base Excision Repair pathway and potential interference by 6-HAU.

Molybdenum Cofactor-Dependent Detoxification

Some organisms possess enzymatic systems that can detoxify N-hydroxylated base analogs before they are incorporated into DNA. In Escherichia coli, enzymes requiring a molybdenum cofactor are involved in the reduction of HAP to non-mutagenic adenine.[1][8][9] This detoxification pathway represents a critical cellular defense, and its absence leads to hypersensitivity to the toxic and mutagenic effects of these analogs.[1][9] The YiiM and YcbX proteins in E. coli are examples of such detoxifying enzymes.[8][10]

Experimental Protocols for Studying 6-HAU's Mechanism of Action

To elucidate the precise mechanism of 6-HAU, a combination of in vitro and in vivo assays is required.

In Vitro DNA Polymerase Incorporation Assay

Objective: To determine the efficiency of incorporation of 6-hydroxy-2'-deoxyuridine-5'-triphosphate (dHUTP) by a specific DNA polymerase opposite each of the four canonical DNA bases.

Methodology:

-

Substrate Preparation: Synthesize dHUTP. Prepare single-stranded DNA templates with a specific base at a defined position. Anneal a fluorescently labeled primer upstream of this position.

-

Reaction Setup: Assemble reaction mixtures containing the primed template, a DNA polymerase, dNTPs (including dHUTP), and the appropriate reaction buffer.

-

Time-Course Analysis: Initiate the reaction and take aliquots at various time points. Quench the reaction by adding a stop solution (e.g., EDTA).

-

Product Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis.

-

Quantification: Visualize the gel using a fluorescence imager and quantify the amount of extended primer to determine the kinetics of incorporation.

UDG Activity Assay with 6-HAU-Containing DNA

Objective: To assess whether UDG can recognize and excise 6-HAU from a DNA substrate and to determine if 6-HAU or its metabolites can inhibit UDG activity.

Methodology:

-

Substrate Preparation: Synthesize an oligonucleotide containing a single 6-HAU residue. Label the oligonucleotide, for example, with a 5'-fluorescent tag.

-

Glycosylase Reaction: Incubate the 6-HAU-containing oligonucleotide with purified UDG in a suitable reaction buffer. For inhibition studies, pre-incubate UDG with 6-HAU before adding a standard uracil-containing DNA substrate.

-

AP Site Cleavage: Treat the reaction mixture with an AP endonuclease or alkali to cleave the DNA backbone at the abasic site created by UDG.

-

Product Analysis: Separate the cleavage products by denaturing polyacrylamide gel electrophoresis.

-

Data Analysis: Quantify the amount of cleaved product to determine the rate of 6-HAU excision or the extent of UDG inhibition.

Quantitative Data Summary

| Parameter | Value | Organism/Enzyme | Reference |

| HAP Mutagenesis | |||

| A•T → G•C Transition Frequency | Equal to G•C → A•T | E. coli | [2] |

| G•C → A•T Transition Frequency | Equal to A•T → G•C | E. coli | [2] |

| UDG Inhibition | |||

| 6-(p-n-octylanilino)uracil IC50 | ~8 µM | Herpes Simplex Type 1 UNG | [4][5] |

Conclusion and Future Directions

The mechanism of action of 6-Hydroxylaminouracil in DNA is likely analogous to that of 6-hydroxylaminopurine, centering on its ambiguous base-pairing properties that lead to bidirectional transition mutations. Its interaction with DNA polymerases and its potential to evade or even inhibit the Base Excision Repair pathway are critical determinants of its mutagenic potency.

Future research should focus on:

-

Directly characterizing the mutagenic signature of 6-HAU to confirm if it mirrors the bidirectional transitions seen with HAP.

-

Quantifying the kinetics of dHUTP incorporation by various DNA polymerases.

-

Investigating the interaction of 6-HAU-containing DNA with UDG and other DNA glycosylases to determine if it is a substrate or an inhibitor.

-

Exploring the potential for cellular detoxification pathways for 6-HAU.

A thorough understanding of these molecular mechanisms is paramount for assessing the risks associated with exposure to such compounds and for potentially harnessing their properties for therapeutic applications, such as in antiviral or anticancer strategies.

References

-

Kozmin, S.G., et al. (2000). Hypersensitivity of Escherichia coli Δ(uvrB-bio) Mutants to 6-Hydroxylaminopurine and Other Base Analogs Is Due to a Defect in Molybdenum Cofactor Biosynthesis. Journal of Bacteriology, 182(12). [Link]

-

Veiga-da-Cunha, M., et al. (1995). Base analog N6-hydroxylaminopurine mutagenesis in Escherichia coli: genetic control and molecular specificity. Journal of Bacteriology, 177(16), 4846-4850. [Link]

-

Kim, J., et al. (2018). Crystal structure of the hydroxylaminopurine resistance protein, YiiM, and its putative molybdenum cofactor-binding catalytic site. Scientific Reports, 8(1), 3241. [Link]

-

DNAmod. N6-hydroxyadenine. [Link]

-

Martin, C. B., et al. (2024). Active site structures of the E. coli N-hydroxylaminopurine resistance molybdoenzyme YcbX. Journal of Inorganic Biochemistry, 253, 112520. [Link]

-

Kozmin, S.G., et al. (2000). Hypersensitivity of Escherichia coli Delta(uvrB-bio) mutants to 6-hydroxylaminopurine and other base analogs is due to a defect in molybdenum cofactor biosynthesis. PubMed. [Link]

-

Nevinsky, G.A., et al. (2020). Properties of selected DNA glycosylase inhibitors discussed in this review. ResearchGate. [Link]

-

Grogan, P.T., et al. (2021). Inhibition of Human Uracil DNA Glycosylase Sensitizes a Large Fraction of Colorectal Cancer Cells to 5-Fluorodeoxyuridine and Raltitrexed but Not Fluorouracil. Molecular Pharmacology, 99(5), 337-348. [Link]

-

Zharkov, D.O., et al. (2020). Inhibitors of DNA Glycosylases as Prospective Drugs. International Journal of Molecular Sciences, 21(6), 2096. [Link]

-

Lior, D., et al. (2018). Structure and function relationships in mammalian DNA polymerases. Journal of Biological Chemistry, 293(27), 10548-10561. [Link]

-

Tessman, I., et al. (1965). MUTAGENIC EFFECTS OF HYDROXYLAMINE IN VIVO. Science, 148(3669), 507-8. [Link]

-

Wright, G.E., et al. (1995). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. Journal of Medicinal Chemistry, 38(13), 2366-2374. [Link]

-

Skipper, P.L., et al. (1980). Mutagenicity of hydroxamic acids and the probable involvement of carbamoylation. Cancer Research, 40(12), 4704-8. [Link]

-

Alves, J.S., et al. (2015). Mutagenic and Genotoxic Effect of Hydroxyurea. Basic & Clinical Pharmacology & Toxicology, 116(4), 309-12. [Link]

-

Krokan, H.E., et al. (2009). Uracil in DNA and its processing by different DNA glycosylases. Philosophical Transactions of the Royal Society B: Biological Sciences, 364(1517), 573-82. [Link]

-

Wikipedia. (2023). Uracil-DNA glycosylase. [Link]

-

Serrano-Heras, G., et al. (2007). A uracil-DNA glycosylase inhibitor encoded by a non-uracil containing viral DNA. Journal of Biological Chemistry, 282(13), 9928-36. [Link]

-

Donahue, R.P., et al. (2022). Evaluation of the mutagenic effects of Molnupiravir and N4-hydroxycytidine in bacterial and mammalian cells by HiFi sequencing. Environmental and Molecular Mutagenesis, 63(7), 320-328. [Link]

-

Gass, K.B., et al. (1973). Inhibition of a DNA Polymerase from Bacillus subtilis by Hydroxyphenylazopyrimidines. Proceedings of the National Academy of Sciences of the United States of America, 70(1), 103-7. [Link]

-

Bustin, M. (1997). Regulation of DNA-Dependent Activities by the Functional Motifs of the High-Mobility-Group Chromosomal Proteins. Molecular and Cellular Biology, 17(9), 4916-24. [Link]

-

Taddesse, A., et al. (2020). The mutagenic effectiveness of hydroxylamine hydrochloride on selected... ResearchGate. [Link]

-

Akbari, M., et al. (2021). Deoxyuracil in DNA in Health and Disease. Current Pharmacology Reports, 7(2), 37-44. [Link]

-

Nagalingom, S., et al. (2012). Structure and Mechanism of D-Glucosaminate-6-phosphate Ammonia-lyase: A Novel Octameric Assembly for a Pyridoxal 5'-Phosphate-Dependent Enzyme, and Unprecedented Stereochemical Inversion in the Elimination Reaction of a D-Amino Acid. Biochemistry, 51(38), 7474-84. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Base analog N6-hydroxylaminopurine mutagenesis in Escherichia coli: genetic control and molecular specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and function relationships in mammalian DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Uracil in DNA and its processing by different DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uracil-DNA glycosylase - Wikipedia [en.wikipedia.org]

- 8. Crystal structure of the hydroxylaminopurine resistance protein, YiiM, and its putative molybdenum cofactor-binding catalytic site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypersensitivity of Escherichia coli Delta(uvrB-bio) mutants to 6-hydroxylaminopurine and other base analogs is due to a defect in molybdenum cofactor biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Active site structures of the E. coli N-hydroxylaminopurine resistance molybdoenzyme YcbX - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unraveling the Mutagenic Potential of 6-Hydroxylaminouracil

An In-Depth Technical Guide to the Mutagenic Properties of 6-Hydroxylaminouracil

For Researchers, Scientists, and Drug Development Professionals

6-Hydroxylaminouracil (6-HAU) is a modified pyrimidine base that, due to its structural similarity to other known mutagens, warrants a thorough investigation of its genotoxic properties. While direct and extensive research on 6-HAU is not widely available in published literature, its chemical structure strongly suggests a potential for mutagenicity. This guide, therefore, aims to provide an in-depth technical overview of the inferred mutagenic properties of 6-HAU. The core of this analysis is built upon the well-established mutagenic mechanisms of hydroxylamine and its derivatives, which serve as a robust framework for predicting the behavior of 6-HAU within a biological system.

This document will delve into the probable molecular mechanisms of 6-HAU-induced mutagenesis, the critical role of DNA polymerases in this process, and the established experimental methodologies for assessing its mutagenic potential. By synthesizing information from related compounds, this guide offers a predictive and cautionary exploration of 6-HAU for the scientific community.

Section 1: Chemical Reactivity and the Formation of a Promutagenic DNA Adduct

The mutagenic activity of many chemical agents begins with their ability to form adducts with DNA bases.[1][2] Hydroxylamine (NH₂OH), a potent mutagen, is known to react with cytosine, leading to the formation of N⁴-hydroxycytosine.[3] This modified base is a key player in hydroxylamine-induced mutagenesis. Given its structure, 6-Hydroxylaminouracil is expected to behave as a promutagenic analog of thymine or uracil.

The primary mechanism of action for hydroxylamine-related compounds involves the modification of pyrimidine and purine bases, which can lead to point mutations.[3] The presence of the hydroxylamino group in 6-HAU is the critical feature that suggests its potential to form ambiguous base pairs, a hallmark of transition mutations.

Section 2: A Proposed Molecular Mechanism for 6-HAU-Induced Mutagenesis: The Tautomeric Shift

The mutagenicity of modified bases often stems from their ability to exist in different tautomeric forms, leading to incorrect base pairing during DNA replication.[3][4] For 6-HAU, a similar mechanism is proposed, drawing a direct parallel to the well-studied N⁶-methoxyadenosine.[4][5]

The hydroxylamino group of 6-HAU can undergo a tautomeric shift, allowing it to form stable base pairs with guanine instead of adenine. This ambiguous base-pairing potential is the cornerstone of its inferred mutagenic activity.

The Proposed Two-Step Mutagenic Pathway:

-

Incorporation opposite Adenine: During DNA replication, 6-HAU, in its more stable tautomeric form, could be incorporated opposite adenine in the template strand.

-

Mispairing with Guanine in Subsequent Replication: In the next round of replication, the incorporated 6-HAU can undergo a tautomeric shift to a less stable form that preferentially pairs with guanine. This leads to an A:T to G:C transition mutation.

Caption: Proposed mechanism of 6-HAU induced A:T to G:C transition mutation.

Section 3: The Gatekeepers of Fidelity: The Role of DNA Polymerases

The ultimate fixation of a mutation induced by a modified base like 6-HAU is dependent on the action of DNA polymerases.[6][7] Different polymerases exhibit varying degrees of fidelity and efficiency when encountering damaged or modified templates.

-

Replicative Polymerases: High-fidelity replicative polymerases may stall at the site of the 6-HAU adduct, potentially triggering DNA repair mechanisms.[8]

-

Translesion Synthesis (TLS) Polymerases: Should the replicative polymerase stall, specialized TLS polymerases may be recruited to bypass the lesion. These polymerases are often more error-prone and are likely to incorporate an incorrect base opposite 6-HAU, thereby solidifying the mutation.[6]

The interaction between 6-HAU and the active site of different DNA polymerases would be a critical determinant of its mutagenic potency.

Section 4: Experimental Methodologies for Assessing the Mutagenic Potential of 6-Hydroxylaminouracil

To empirically determine the mutagenic properties of 6-HAU, a battery of in vitro and in vivo assays would be necessary.

Experimental Protocol 1: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[9] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Step-by-Step Methodology:

-

Strain Selection: Choose a panel of Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: Prepare two sets of experiments: one with and one without a mammalian metabolic activation system (S9 fraction from rat liver). This is to determine if metabolites of 6-HAU are mutagenic.

-

Exposure: In a test tube, combine the tester strain, the S9 mix (if applicable), and varying concentrations of 6-HAU. A positive control (e.g., sodium azide or 2-nitrofluorene) and a negative control (solvent vehicle) must be included.

-

Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Experimental Protocol 2: In Vitro DNA Polymerase Fidelity Assay

This assay directly measures the ability of a DNA polymerase to incorporate nucleotides opposite a template containing 6-HAU.

Step-by-Step Methodology:

-

Template-Primer Design: Synthesize a short oligonucleotide template containing a single 6-HAU at a known position. Anneal a shorter, radiolabeled primer to this template.

-

Enzyme and dNTPs: Prepare reaction mixtures containing the template-primer, a specific DNA polymerase (e.g., a high-fidelity replicative polymerase and a low-fidelity TLS polymerase), and a mixture of all four deoxyribonucleoside triphosphates (dNTPs).

-

Reaction: Initiate the polymerization reaction by adding the enzyme and incubate for a defined period.

-

Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Analysis: Visualize the radiolabeled DNA fragments using autoradiography. The identity of the nucleotide incorporated opposite 6-HAU can be determined by the size of the extended primer. The efficiency of incorporation can be quantified by measuring the intensity of the bands.

Caption: Experimental workflow for assessing the mutagenic potential of 6-HAU.

Section 5: Data Interpretation and Expected Outcomes

The following table summarizes the expected outcomes from the proposed assays if 6-HAU is indeed mutagenic.

| Assay | Expected Outcome for a Mutagenic Finding | Implication |

| Ames Test | Significant, dose-dependent increase in revertant colonies in base-pair substitution specific strains (e.g., TA100, TA1535). | Indicates that 6-HAU induces point mutations. |

| In Vitro DNA Polymerase Fidelity Assay | Incorporation of 'G' opposite 6-HAU by DNA polymerase. Stalling of high-fidelity polymerases. Bypass and misincorporation by TLS polymerases. | Direct evidence of ambiguous base pairing and the role of specific polymerases in mutation fixation. |

| In Vivo Transgenic Rodent (TGR) Gene Mutation Assay | Increased mutant frequency in tissues of rodents treated with 6-HAU. | Confirms mutagenic potential in a whole-animal model. |

Section 6: Conclusion and Future Research Directions

Based on the foundational principles of chemical mutagenesis and the behavior of analogous hydroxylamine derivatives, there is a strong theoretical basis to consider 6-Hydroxylaminouracil as a potential mutagen. The proposed mechanism of action, centered around tautomeric shifts and subsequent mispairing during DNA replication, provides a testable hypothesis for future research.

The immediate priority for the scientific community should be to conduct empirical studies, such as the Ames test and in vitro polymerase assays detailed in this guide, to definitively characterize the mutagenic profile of 6-HAU. Further investigations could involve the use of in vivo models, such as transgenic rodent gene mutation assays, to understand its mutagenic potential in a complex biological system.[10]

Understanding the mutagenic properties of 6-Hydroxylaminouracil is not merely an academic exercise. For researchers in drug development and environmental toxicology, a comprehensive understanding of the genotoxicity of such compounds is paramount for ensuring human safety and regulatory compliance.

References

- Wang, Z. (2001). Mechanisms of mutagenesis: DNA replication in the presence of DNA damage. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 477(1-2), 1-14.

- [Reference on Hydroxylamine Mutagenesis - to be added

- [Reference on DNA Adducts - to be added

- [Reference on DNA Adducts - to be added

- [Reference on in vitro assays - to be added

- Stolarski, R., Kierdaszuk, B., Hagberg, C. E., & Shugar, D. (1987). Mechanism of hydroxylamine mutagenesis: tautomeric shifts and proton exchange between the promutagen N6-methoxyadenosine and cytidine. Biochemistry, 26(14), 4332-4337.

- [Reference on Chemical Mutagens - to be added

- Cozzarelli, N. R., & Low, R. L. (1973). Mutational alteration of DNA polymerase III to hydroxyphenylazopyrimidine resistance: Polymerase III is necessary for DNA replication.

- Chatake, T., Hikima, T., Ono, A. M., Ueno, Y., Matsuda, A., & Takénaka, A. (1999). Crystallographic studies on damaged DNAs. II. N(6)-methoxyadenine can present two alternate faces for Watson-Crick base-pairing, leading to pyrimidine transition mutagenesis. Journal of Molecular Biology, 285(4), 1549-1559.

- [Reference on Uracil in DNA and Polymerase Interaction - to be added

- [Reference on DNA Polymerase and DNA Damage Response - to be added

- Belman, S., Troll, W., Teebor, G., Reinhold, R., Fishbein, B., & Mukai, F. (1968). The carcinogenic and mutagenic properties of N-hydroxy-aminonaphthalenes. Cancer Research, 28(3), 535-542.

- [Reference on Translesion Synthesis Polymerases - to be added

- [Reference on in vivo genotoxicity assays - to be added

- [Reference on in vitro cell culture assays - to be added

- [Reference on DNA adducts in human monitoring - to be added

- [Reference on structure and function of DNA polymerases - to be added

- [Reference on 6-substituted uracil derivatives - to be added

- [Reference on DNA adducts from tobacco carcinogens - to be added

- [Reference on in vitro assay guide - to be added

Sources

- 1. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. [Role of tautomerism in the molecular mechanisms of mutagenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of hydroxylamine mutagenesis: tautomeric shifts and proton exchange between the promutagen N6-methoxyadenosine and cytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of hydroxylamine mutagenesis: tautomeric shifts and proton exchange between the promutagen N6-methoxyadenosine and cytidine. | Semantic Scholar [semanticscholar.org]

- 6. Human TLS DNA polymerase: saviors or threats under replication stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and function relationships in mammalian DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. scispace.com [scispace.com]

- 10. Formation of DNA adducts by the carcinogen N-hydroxy-2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: A Guide to Uracil-Derived DNA Lesions in Repair Studies: Elucidating the Potential Role of 6-Hydroxylaminouracil

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The study of DNA repair pathways relies on precise tools to generate specific lesions, enabling the interrogation of recognition and repair mechanisms. Uracil and its derivatives, arising from cytosine deamination or oxidative stress, are fundamental to this research, serving as key substrates for the Base Excision Repair (BER) pathway. This guide provides an in-depth exploration of how uracil-based lesions are utilized in DNA damage and repair studies. We focus on the enzymatic processing by uracil-DNA glycosylases, with a special emphasis on SMUG1, whose broad substrate specificity makes it a versatile enzyme for clearing a variety of modified pyrimidines. While well-characterized analogs such as 5-hydroxyuracil and 5-hydroxymethyluracil have established roles, this paper also explores the theoretical and potential applications of the less-studied analog, 6-Hydroxylaminouracil (6-HAU). By analogizing from its chemical cousins, we outline a framework for how 6-HAU can be leveraged as a novel probe to investigate the fine specificities of DNA glycosylases and other repair phenomena like Transcription-Coupled Repair (TCR). Included are detailed experimental workflows and conceptual diagrams to provide researchers with the foundational knowledge and practical methodologies required to integrate these powerful tools into their studies.

Introduction: Modified Bases as Probes for DNA Repair

The integrity of the genome is perpetually challenged by endogenous and exogenous agents that damage DNA.[1][2] To counteract this, cells have evolved a sophisticated network of DNA repair pathways. The Base Excision Repair (BER) pathway is a primary defense mechanism responsible for identifying and removing small, non-helix-distorting base lesions, such as those caused by deamination, oxidation, or alkylation.[3]

The BER process is initiated by a class of enzymes called DNA glycosylases, which recognize a specific damaged base and cleave the N-glycosidic bond that links it to the deoxyribose sugar backbone.[3][4] This action creates an apurinic/apyrimidinic (AP) site, which is further processed by other enzymes to restore the correct nucleotide.[3]

To dissect these pathways, researchers require molecular tools that can mimic specific types of DNA damage. Synthetic oligonucleotides containing modified bases are invaluable for this purpose, allowing for the precise study of enzyme kinetics, substrate specificity, and pathway dynamics. Uracil and its derivatives are among the most important of these tools, as they represent a common form of endogenous DNA damage.[1] This guide will delve into the established roles of common uracil analogs and build a theoretical framework for the application of a novel analog, 6-Hydroxylaminouracil (6-HAU).

The Uracil Family: Lesion Formation and Recognition

Uracil can appear in DNA through two primary mechanisms: the misincorporation of dUTP instead of dTTP during DNA replication, leading to a U:A pair, or the spontaneous hydrolytic deamination of cytosine, which results in a mutagenic U:G mispair.[1] If left unrepaired, the U:G lesion will lead to a C:G to T:A transition mutation upon the next round of replication.

Mammalian cells possess at least four DNA glycosylases that can remove uracil:

-

UNG (Uracil-DNA Glycosylase): The major enzyme responsible for removing uracil from both U:A and U:G pairs, playing a critical role during DNA replication.[5][6]

-

SMUG1 (Single-strand selective Monofunctional Uracil-DNA Glycosylase): Exhibits broad substrate specificity, excising not only uracil but also various oxidized pyrimidines like 5-hydroxyuracil (5-hoU) and 5-hydroxymethyluracil (5-hmU).[7][8][9] It shows a preference for U:G mismatches and is constitutively expressed, suggesting a primary role in repairing deaminated cytosine outside of S-phase.[5][7]

-

TDG (Thymine-DNA Glycosylase): Primarily targets G:T mismatches arising from the deamination of 5-methylcytosine but is also active on G:U pairs.

-

MBD4 (Methyl-CpG Binding Domain 4): Also linked to the repair of G:T mismatches, primarily at CpG sites.

The distinct yet overlapping specificities of these enzymes highlight the importance of removing uracil-like lesions from the genome. SMUG1, in particular, stands out as a versatile enzyme for general surveillance of pyrimidine damage.

Table 1: Substrate Specificity of Major Uracil-DNA Glycosylases

| Glycosylase | Primary Substrates | Secondary Substrates | Preferred DNA Context |

| UNG2 | Uracil (from U:A or U:G) | - | Replication Foci, ssDNA & dsDNA |

| SMUG1 | Uracil, 5-Hydroxymethyluracil (5-hmU) | 5-Hydroxyuracil (5-hoU), 5-Formyluracil | Prefers U:G in dsDNA |

| TDG | Thymine (from T:G), 5-Formylcytosine, 5-Carboxylcytosine | Uracil (from U:G) | CpG contexts |

| MBD4 | Thymine (from T:G) | Uracil, 5-Fluorouracil | CpG contexts |

6-Hydroxylaminouracil (6-HAU): A Novel Probe for Glycosylase Activity

While extensive research exists for C5-substituted uracils, 6-Hydroxylaminouracil (6-HAU) represents a less-explored but potentially powerful tool for probing DNA repair mechanisms.

Chemical Structure and Hypothesized Mutagenic Potential

6-HAU is an analog of uracil with a hydroxylamine (-NHOH) group at the C6 position. The presence of the N-hydroxy group is significant; N-hydroxylated metabolites of other aromatic compounds are known to be mutagenic and carcinogenic.[10] This functionality can introduce tautomeric ambiguity, potentially allowing 6-HAU to mispair with guanine (mimicking cytosine) or adenine (mimicking thymine), making it a potent mutagenic lesion. This ambiguous base-pairing property is precisely what makes it an interesting substrate for DNA repair studies.

Predicted Recognition and Excision by SMUG1

Given the known substrate specificities of uracil-DNA glycosylases, SMUG1 is the most probable candidate for the recognition and excision of 6-HAU . This hypothesis is based on several key properties of SMUG1:

-

Broad Substrate Specificity: SMUG1 efficiently excises uracil derivatives with oxidative modifications at the C5 position.[9] This tolerance for substitutions on the pyrimidine ring suggests it may also accommodate a modification at the C6 position.

-

Role as a "Housekeeping" Enzyme: SMUG1's constitutive expression and preference for U:G contexts position it as a primary surveyor for deamination and oxidative damage products in non-replicating DNA.[5][7] A lesion like 6-HAU, potentially arising from the modification of cytosine or uracil, falls squarely within this purview.

In contrast, UNG has a highly specific active site tailored for uracil and is strongly inhibited by modifications to the pyrimidine ring, making it an unlikely candidate for processing 6-HAU.[8]

Diagram 1: Hypothesized BER Pathway for 6-HAU

Caption: Hypothesized Base Excision Repair (BER) pathway for a 6-HAU lesion.

Experimental Workflow: In Vitro DNA Glycosylase Assay

To experimentally validate the processing of 6-HAU and determine which glycosylase is responsible, a robust in vitro assay is essential. This protocol describes a standard method using a fluorescently labeled DNA substrate.

Protocol: Glycosylase Excision Assay

Objective: To measure the excision of a site-specific 6-HAU lesion from a double-stranded DNA oligonucleotide by a purified DNA glycosylase.

Materials:

-

Purified recombinant DNA glycosylases (e.g., hSMUG1, hUNG2, hTDG).

-

Fluorescently labeled substrate oligonucleotide (e.g., 5'-FAM) containing a single 6-HAU lesion.

-

Complementary unlabeled oligonucleotide.

-

Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 50 mM NaCl).

-

AP Endonuclease (optional, for confirmation).

-

Formamide Loading Dye.

-

Denaturing polyacrylamide gel (15-20%).

Methodology:

-

Substrate Annealing:

-

Mix the FAM-labeled 6-HAU-containing oligo and the complementary oligo in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl).

-

Heat to 95°C for 5 minutes and allow to cool slowly to room temperature to form the dsDNA substrate.

-

-

Glycosylase Reaction:

-

Prepare reaction tubes on ice. For a 10 µL reaction, add:

-

1 µL 10x Reaction Buffer

-

1 µL dsDNA substrate (final concentration ~25-50 nM)

-

X µL purified glycosylase (titrate concentration, e.g., 1-10 nM)

-

Nuclease-free water to 10 µL.

-

-

Include a "No Enzyme" control for each experiment.

-

Incubate reactions at 37°C for a defined time course (e.g., 5, 15, 30, 60 minutes).

-

-

Reaction Termination and AP Site Cleavage:

-

Stop the reaction by adding an equal volume of Formamide Loading Dye.

-

To visualize the product, the resulting AP site must be cleaved. This can be achieved by adding 1 µL of 1 M NaOH and heating at 90°C for 10 minutes. Alternatively, treat with an AP endonuclease after the glycosylase reaction.

-

-

Product Analysis:

-

Denature the samples by heating at 95°C for 5 minutes immediately before loading.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the gel using a fluorescent scanner. The full-length, uncleaved substrate will migrate slower than the cleaved FAM-labeled product fragment.

-

-

Quantification:

-

Measure the band intensity of the substrate and product bands using densitometry software.

-

Calculate the percentage of substrate cleaved at each time point to determine reaction kinetics.

-

Senior Application Scientist's Note: Causality and Controls: This assay is designed to be self-validating. The "No Enzyme" control is critical to ensure that the observed cleavage is enzyme-dependent and not due to substrate degradation. To further probe specificity, it is highly recommended to run parallel reactions with a control dsDNA substrate containing a canonical U:G mismatch. This allows you to compare the activity on 6-HAU directly to a known, high-affinity substrate. If you observe activity, a key follow-up is to test a catalytically dead mutant of the enzyme to confirm the activity resides in the active site.

Diagram 2: Experimental Workflow for Glycosylase Assay

Caption: Workflow for an in vitro DNA glycosylase excision assay.

Advanced Applications and Future Directions

Beyond identifying the primary repair enzyme, 6-HAU can be employed in more complex studies.

Probing Transcription-Coupled Repair (TCR)

DNA lesions on the transcribed strand of an active gene can stall RNA polymerase, triggering a specialized sub-pathway called Transcription-Coupled Repair (TCR).[11][12][13] While TCR is often associated with bulky, helix-distorting adducts repaired by the Nucleotide Excision Repair (NER) pathway, some non-bulky lesions can also block transcription.[1][14]

If the N6-hydroxylamino group of 6-HAU proves to be sufficiently disruptive to the DNA duplex or presents a steric hindrance within the polymerase active site, it could act as a transcription-blocking lesion. A site-specific 6-HAU lesion could be incorporated into a template for an in vitro transcription assay. Evidence of polymerase stalling at the lesion site would establish 6-HAU as a valuable tool for studying the mechanisms of TCR initiation for base-level damage.

Inhibitor Screening and Drug Development

Once a specific glycosylase, such as SMUG1, is validated as the primary enzyme for 6-HAU repair, the established assay can be adapted for high-throughput screening of small molecule inhibitors.[15] Inhibitors of DNA repair enzymes are of significant interest in oncology, as they can sensitize cancer cells to DNA-damaging chemotherapies.[16] An assay based on 6-HAU could identify compounds that specifically block the processing of certain types of oxidative or deamination damage.

Conclusion

While uracil and its C5-modified derivatives are cornerstone tools in DNA repair research, the potential of analogs like 6-Hydroxylaminouracil remains largely untapped. Based on the broad specificity of the DNA glycosylase SMUG1 for oxidized pyrimidines, we propose that it is the primary enzyme responsible for recognizing and excising 6-HAU from the genome. The experimental frameworks provided here offer a clear path to testing this hypothesis and characterizing the lesion's processing. Validating 6-HAU as a substrate for a specific glycosylase will not only deepen our understanding of the molecular mechanisms of lesion recognition but will also add a novel and precise tool to the arsenal of researchers studying genome integrity, mutagenesis, and the development of targeted cancer therapies.

References

-

The Multiple Cellular Roles of SMUG1 in Genome Maintenance and Cancer. (2021). PMC - NIH. [Link]

-

What is in a name? Rethinking SMUG1 in genome maintenance. (2022). PMC - NIH. [Link]

-

Excision of deaminated cytosine from the vertebrate genome: role of the SMUG1 uracil–DNA glycosylase. (2001). PMC - PubMed Central. [Link]

-

Action mechanism of human SMUG1 uracil-DNA glycosylase. (2005). PubMed. [Link]

-

Comparison of SMUG1 and UNG uracil excision activity during in vitro... (n.d.). ResearchGate. [Link]

-

[Recognition of uracil in DNA by uracil-DNA-glycosylase from human placenta]. (1991). PubMed. [Link]

-

Essential Role and Mechanism of Transcription-coupled DNA Repair in Bacteria. (2021). NIH. [Link]

-

Strategies and Methods of Transcription-Coupled Repair Studies In Vitro and In Vivo. (2017). ScienceDirect. [Link]

-

Chemical Tools for the Study of DNA Repair. (2018). PMC - PubMed Central. [Link]

-

The use of DNA repair inhibitors and the comet assay—an overview. (2021). PMC - NIH. [Link]

-

Uracil-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes. (2012). PubMed Central. [Link]

-

Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases. (2002). PMC - NIH. [Link]

-

Nucleotide Excision Repair and Transcription-coupled DNA Repair Abrogate the Impact of DNA Damage on Transcription. (2016). NIH. [Link]

-

5-hydroxyuracil can form stable base pairs with all four bases in a DNA duplex. (2005). PubMed. [Link]

-

Deoxyuracil in DNA in Health and Disease. (2018). PMC - NIH. [Link]

-

Transcription-Coupled Repair: an update. (2017). PMC - NIH. [Link]

-

The N-Terminal Domain of Uracil-DNA Glycosylase: Roles for Disordered Regions. (2022). PMC. [Link]

-

Targeting the Interplay between HDACs and DNA Damage Repair for Myeloma Therapy. (2021). MDPI. [Link]

-

Strategies and Methods of Transcription-Coupled Repair Studies In Vitro and In Vivo. (2017). OUCI. [Link]

-

Base Excision Repair | DNA Repair Mechanism. (2017). YouTube. [Link]

-

Guidelines for DNA recombination and repair studies: Cellular assays of DNA repair pathways. (2019). Microbial Cell. [Link]

-

Lecture 9 DNA Damage and Repair Mechanisms Explained. (2024). YouTube. [Link]

-

The carcinogenic and mutagenic properties of N-hydroxy-aminonaphthalenes. (1968). SciSpace. [Link]

-

Uracil-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition. (2011). PubMed Central. [Link]

-

Mechanisms of DNA damage, repair and mutagenesis. (2017). PMC - PubMed Central - NIH. [Link]

-

Uracil-DNA glycosylases-structural and functional perspectives on an essential family of DNA repair enzymes. (2012). PubMed. [Link]

-

Base pairs. (2021). Genomics Education Programme. [Link]

-

Ab initio base-pairing energies of uracil and 5-hydroxyuracil with standard DNA bases at the BSSE-free DFT and MP2 theory levels. (2006). PubMed. [Link]

-

Non-canonical base pairing. (n.d.). Wikipedia. [Link]

-

Base-pairing of uracil and 2,6-diaminopurine: from cocrystals to photoreactivity. (2023). PMC. [Link]

Sources

- 1. Deoxyuracil in DNA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Uracil-DNA glycosylases-structural and functional perspectives on an essential family of DNA repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Excision of deaminated cytosine from the vertebrate genome: role of the SMUG1 uracil–DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The N-Terminal Domain of Uracil-DNA Glycosylase: Roles for Disordered Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Multiple Cellular Roles of SMUG1 in Genome Maintenance and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is in a name? Rethinking SMUG1 in genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Action mechanism of human SMUG1 uracil-DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Essential Role and Mechanism of Transcription-coupled DNA Repair in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strategies and Methods of Transcription-Coupled Repair Studies In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transcription-Coupled Repair: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nucleotide Excision Repair and Transcription-coupled DNA Repair Abrogate the Impact of DNA Damage on Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical Tools for the Study of DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The use of DNA repair inhibitors and the comet assay—an overview - PMC [pmc.ncbi.nlm.nih.gov]

6-Hydroxylaminouracil: A Versatile Uracil Analog in Molecular Biology and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology, the ability to manipulate and study the fundamental processes of life is paramount. Uracil analogs, synthetic molecules that mimic the structure of the natural nucleobase uracil, have emerged as powerful tools for researchers, offering unique insights into DNA replication, transcription, and enzymatic pathways. Among these, 6-Hydroxylaminouracil (6-HAU) stands out as a compound with multifaceted applications, ranging from a selective agent in microbial genetics to a potential therapeutic agent in the fight against cancer and viral diseases. This technical guide provides a comprehensive overview of 6-HAU, delving into its chemical properties, synthesis, mechanisms of action, and its diverse applications in the laboratory and beyond. As a Senior Application Scientist, the aim is to not only present established protocols but to also provide the underlying scientific rationale, empowering researchers to effectively harness the potential of this versatile uracil analog.

Chemical Properties and Synthesis of 6-Hydroxylaminouracil

Chemical Identity:

-

Molecular Formula: C₄H₅N₃O₃[1]

-

Molar Mass: 143.1 g/mol [1]

-

Structure: 6-HAU is a pyrimidine derivative, structurally analogous to uracil, with a hydroxylamino group (-NHOH) substituted at the C6 position. This seemingly minor modification is the key to its potent biological activities.

Synthesis Pathway:

While a definitive, step-by-step synthesis protocol for 6-Hydroxylaminouracil is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for the synthesis of related 6-substituted uracil derivatives. A common starting material for such syntheses is 6-aminouracil.[2] The synthesis could proceed through the diazotization of 6-aminouracil followed by a reduction, or a direct nucleophilic substitution reaction with hydroxylamine on a suitable 6-halouracil precursor.

Proposed Synthesis of 6-Hydroxylaminouracil:

A potential approach involves the reaction of 6-chlorouracil with hydroxylamine. This method leverages the reactivity of the halogen at the C6 position for nucleophilic substitution.

Experimental Protocol: Proposed Synthesis of 6-Hydroxylaminouracil

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chlorouracil in a suitable solvent such as ethanol.

-

Addition of Reactant: Add an equimolar amount of hydroxylamine hydrochloride to the solution. To neutralize the hydrochloride and liberate the free hydroxylamine, a weak base like sodium bicarbonate or triethylamine can be added in a slight molar excess.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 6-Hydroxylaminouracil.

-

Characterization: The identity and purity of the synthesized 6-HAU should be confirmed using analytical techniques such as ¹H NMR spectroscopy, ¹³C NMR spectroscopy, and mass spectrometry.

Mechanism of Action: A Dual Threat to Cellular Processes

The biological effects of 6-Hydroxylaminouracil stem from two primary mechanisms: its potent inhibition of a key enzyme in nucleotide biosynthesis and its ability to induce mutations in DNA.

Inhibition of Orotidine-5'-Phosphate Decarboxylase (ODCase)

The de novo synthesis of pyrimidine nucleotides is a fundamental pathway for cellular growth and proliferation. A critical enzyme in this pathway is Orotidine-5'-phosphate decarboxylase (ODCase), which catalyzes the final step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[3] C6-substituted uridine derivatives have been identified as potent inhibitors of ODCase.[4][5]

Upon cellular uptake, 6-HAU is likely converted to its ribonucleotide form, 6-hydroxylaminouridine monophosphate, by the cellular machinery. This analog then acts as a competitive inhibitor of ODCase, binding to the active site and preventing the decarboxylation of its natural substrate, orotidine-5'-monophosphate (OMP). The inhibition of ODCase leads to a depletion of the UMP pool, thereby starving the cell of essential building blocks for DNA and RNA synthesis. This mechanism is the basis for the potential anticancer and antiviral activities of 6-HAU and other ODCase inhibitors.[6]

Diagram: Pyrimidine Biosynthesis Pathway and Inhibition by 6-HAU

Caption: The Base Excision Repair pathway for the removal of 6-HAU-induced DNA lesions.

Applications in Molecular Biology

The dual mechanism of action of 6-HAU makes it a valuable tool for a variety of applications in molecular biology research.

Selective Agent in Microbial Genetics

The ability of 6-HAU to inhibit ODCase can be exploited for the selection of specific microbial strains. In organisms that have a functional URA3 gene (encoding ODCase), the presence of 6-HAU is toxic due to the inhibition of pyrimidine biosynthesis. However, strains that have a mutation in the URA3 gene are resistant to 6-HAU because they are unable to convert the non-toxic 6-HAU into its toxic nucleotide form. This principle is widely used in yeast genetics for the selection of ura3 auxotrophs.

Experimental Protocol: Microbial Selection using 6-Hydroxylaminouracil

-

Media Preparation: Prepare a minimal synthetic defined (SD) medium lacking uracil. For the selection plates, supplement the SD medium with 6-Hydroxylaminouracil at a final concentration of 10-100 µg/mL (the optimal concentration should be determined empirically for the specific organism and strain). Also include a source of uracil, such as 5-fluoroorotic acid (5-FOA), which is also used for selecting ura3 mutants.

-

Cell Plating: Plate a suspension of the microbial cells (e.g., Saccharomyces cerevisiae) onto the selection plates.

-

Incubation: Incubate the plates at the appropriate temperature for the organism until colonies appear.

-

Analysis: Only cells that have a non-functional URA3 gene will be able to grow on the medium containing 6-HAU. These colonies can then be picked and further characterized.

Studying DNA Repair Mechanisms

The mutagenic nature of 6-HAU allows researchers to use it as a tool to induce DNA damage and study the cellular response, particularly the DNA repair pathways. By treating cells with 6-HAU and then analyzing the types and frequencies of mutations, as well as the activation of different DNA repair genes and proteins, scientists can gain insights into the mechanisms that cells use to maintain genomic integrity. For example, one could investigate the role of specific DNA glycosylases in the recognition and excision of 6-HAU from DNA. [7]

Therapeutic Potential

The ability of 6-HAU to inhibit a key metabolic enzyme and induce DNA damage has made it an attractive candidate for the development of new therapeutic agents.

Anticancer Activity

Cancer cells are characterized by rapid and uncontrolled proliferation, which makes them particularly dependent on the de novo synthesis of nucleotides. By targeting ODCase, 6-HAU can selectively inhibit the growth of cancer cells while having a lesser effect on normal, quiescent cells. [6]Furthermore, the DNA-damaging properties of 6-HAU can induce apoptosis (programmed cell death) in cancer cells. While specific IC50 values for 6-HAU against various cancer cell lines are not readily available in the public domain, the principle of targeting pyrimidine biosynthesis is a well-established anticancer strategy. For instance, 5-Fluorouracil, another uracil analog, is a widely used chemotherapeutic agent. Derivatives of 6-aminouracil have also shown promise as anticancer agents. [8]

Antiviral Activity

Similar to cancer cells, viruses rely heavily on the host cell's machinery for their replication, including the synthesis of nucleotides. By inhibiting the production of pyrimidines, 6-HAU can effectively block viral replication. [6]This approach has been explored for a variety of viruses. The development of ODCase inhibitors represents a promising strategy for broad-spectrum antiviral therapy. [9] Table: Potential Therapeutic Applications of ODCase Inhibitors

| Therapeutic Area | Rationale for Targeting ODCase | Representative ODCase Inhibitors (including related compounds) |

| Anticancer | High demand for nucleotides in rapidly dividing cancer cells. | 6-azauridine, Pyrazofurin, 5-Fluorouracil (indirectly) |

| Antiviral | Viruses rely on host cell nucleotide pools for replication. | 6-azauridine, Ribavirin (indirectly affects nucleotide pools) |

| Antiparasitic | Some parasites, like Plasmodium falciparum, depend on de novo pyrimidine synthesis. | 6-iodouridine [9] |

Conclusion and Future Directions

6-Hydroxylaminouracil is a powerful and versatile uracil analog with significant potential in both basic research and therapeutic development. Its dual mechanism of action, combining enzymatic inhibition and DNA damage, provides a unique platform for a wide range of applications. As a selective agent, it has proven invaluable in microbial genetics. As a research tool, it offers a means to probe the intricate pathways of DNA repair.

References

-

6-HYDROXYLAMINOURACIL - ChemBK. (n.d.). Retrieved January 16, 2026, from [Link]

- Kotra, L. P., & Pai, E. F. (2008). Inhibition of orotidine-5'-monophosphate decarboxylase--discoveries and lessons. Nucleic Acids Symposium Series (Oxford), (52), 85–86.

- Kotra, L. P. (2014). Design of inhibitors of ODCase. Future Medicinal Chemistry, 6(2), 163-176.

- Meza-Avina, M. E., Wei, L., Buhendwa, M. G., Poduch, E., Bello, A. M., Pai, E. F., & Kotra, L. P. (2008). Inhibition of orotidine 5'-monophosphate decarboxylase and its therapeutic potential. Mini Reviews in Medicinal Chemistry, 8(3), 239–247.

- Savina, N. V., Nikitchenko, N. V., Kuzhir, T. D., Rolevich, A. I., Krasny, S. A., & Goncharova, R. I. (2018). The Cellular Response to Oxidatively Induced DNA Damage and Polymorphism of Some DNA Repair Genes Associated with Clinicopathological Features of Bladder Cancer. Oxidative Medicine and Cellular Longevity, 2018, 8452657.

- Sauer, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 764.

- Davies, D. R., & Interthal, H. (2002). Hydroxyurea induces hydroxyl radical-mediated cell death in Escherichia coli. Proceedings of the National Academy of Sciences, 99(20), 12897-12902.

- Bernier, J. L., Hénichart, J. P., Warin, V., Trentesaux, C., & Jardillier, J. C. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497–502.

- Hegde, M. L., Hazra, T. K., & Mitra, S. (2008). Early steps in the DNA base excision repair pathway in private and public. Cell Research, 18(1), 27-47.

-

Orotidine 5′-phosphate decarboxylase. (2023, December 29). In Wikipedia. [Link]

- Visnes, T., Cázares-Körner, A., Hao, W., Wallner, O., Masuyer, G., Loseva, O., ... & Helleday, T. (2018). The cellular response to DNA damage. Science, 362(6415), eaas9293.

- Lee, J. K., & Houk, K. N. (1997). A proficient enzyme revisited: the predicted mechanism for orotidine monophosphate decarboxylase. Science, 276(5314), 942–945.

- Kotra, L. P., & Pai, E. F. (2008). Inhibition of orotidine-5'-monophosphate decarboxylase--discoveries and lessons. Nucleic Acids Symposium Series (Oxford), (52), 85–86.

- Wright, G. E., & Brown, N. C. (1990). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. Journal of Medicinal Chemistry, 33(11), 3073-3080.

- Bernier, J. L., Hénichart, J. P., Warin, V., Trentesaux, C., & Jardillier, J. C. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497–502.

- Budowsky, E. I., Turchinsky, M. F., Domkin, V. D., Pogorelov, A. G., Pisarenko, V. N., Kusova, K. S., & Kochetkov, N. K. (1972). Mechanism of the mutagenic action of hydroxylamine. VI. Reaction of hydroxylamine with the uracil nucleus. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 277(2), 421–437.

- Mousa, B., Bayoumi, A., Korraa, M., Assy, M., & El-Kalyoubi, S. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 5, 37-47.

- In vitro human cell line models to predict clinical response to anticancer drugs. (2014). Pharmacogenomics, 15(2), 241-255.

- An Enzyme-Coupled Microplate Assay for Activity and Inhibition of hmdUMP Hydrolysis by DNPH1. (2022). ACS Chemical Biology, 17(8), 2074-2087.

- Budowsky, E. I., Sverdlov, E. D., Shibaeva, R. P., Monastyrskaya, G. S., & Kochetkov, N. K. (1971). Mechanism of the mutagenic action of hydroxylamine. 3. Reaction of hydroxylamine and O-methylhydroxylamine with the cytosine nucleus. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 246(2), 300–319.

- CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone. (n.d.). Google Patents.

- De Clercq, E. (2012). Highlights in Antiviral Drug Research: Antivirals at the Horizon. Medicinal Research Reviews, 32(6), 1215-1248.

-

6-Methyluracil. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

- De Clercq, E. (2012). Highlights in Antiviral Drug Research: Antivirals at the Horizon. Medicinal Research Reviews, 32(6), 1215-1248.

- Pannecouque, C., et al. (2001). Antiviral activity and cytotoxicity of 6-aminoquinolone derivatives against human cytomegalovirus in human embryonic lung (HEL) cells. Antiviral Chemistry and Chemotherapy, 12(5), 291-298.

- Lee, J. K., & Houk, K. N. (1997). A proficient enzyme revisited: the predicted mechanism for orotidine monophosphate decarboxylase. Science, 276(5314), 942–945.

- ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. (2010). ChemInform, 41(32).

- The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023). Molecules, 28(16), 6149.

- The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022). Molecules, 27(2), 519.

- CN111333586A - Preparation method of compound containing 6-methyl uracil structure. (n.d.). Google Patents.

- Differential Antiproliferative Activity of Goniothalamin Against Selected Human Cancer Cell Lines. (2020). Malaysian Journal of Medical Sciences, 27(1), 43-56.

- Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. (2016). Journal of the Bangladesh Chemical Society, 29(1), 1-10.

- Comparison of Anticancer Activity of Dorycnium pentaphyllum Extract on MCF-7 and MCF-12A Cell Line: Correlation with Invasion and Adhesion. (2021). Plants, 10(5), 882.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2023). Polymers, 15(21), 4257.

-

6-Methyluracil - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

Sources

- 1. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 2. 6-Aminouracil (873-83-6) 1H NMR spectrum [chemicalbook.com]

- 3. The Cell Killing Mechanisms of Hydroxyurea | MDPI [mdpi.com]

- 4. Structural Determinants for Inhibitory Ligands of Orotidine-5′-Monophosphate Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]